1,4-Bis(bromoacetoxy)-2-butene

Catalog No.
S8137956
CAS No.
1071565-84-8
M.F
C8H10Br2O4
M. Wt
329.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(bromoacetoxy)-2-butene

CAS Number

1071565-84-8

Product Name

1,4-Bis(bromoacetoxy)-2-butene

IUPAC Name

[(E)-4-(2-bromoacetyl)oxybut-2-enyl] 2-bromoacetate

Molecular Formula

C8H10Br2O4

Molecular Weight

329.97 g/mol

InChI

InChI=1S/C8H10Br2O4/c9-5-7(11)13-3-1-2-4-14-8(12)6-10/h1-2H,3-6H2/b2-1+

InChI Key

SIHKVAXULDBIIY-OWOJBTEDSA-N

SMILES

C(C=CCOC(=O)CBr)OC(=O)CBr

Canonical SMILES

C(C=CCOC(=O)CBr)OC(=O)CBr

Isomeric SMILES

C(/C=C/COC(=O)CBr)OC(=O)CBr

1,4-Bis(bromoacetoxy)-2-butene is a synthetic organic compound with the molecular formula C₈H₁₀Br₂O₄. It features two bromoacetoxy groups attached to a butene backbone, making it a diester. This compound is classified as a cationic surfactant and has been noted for its microbicidal properties, suggesting potential applications in disinfectants and antimicrobial agents . Its structure includes a double bond between the second and third carbon atoms, contributing to its reactivity and utility in various chemical processes .

  • Nucleophilic Substitution: The bromoacetoxy groups can be replaced by nucleophiles, leading to the formation of new compounds. This reaction is significant in synthetic organic chemistry for modifying the compound's properties.
  • Esterification: The compound can undergo esterification reactions where it reacts with alcohols to form new esters, which can be useful in generating derivatives with desired functionalities .
  • Halogenation: The presence of bromine allows for further halogenation reactions, which can modify the compound's reactivity and stability .

Research indicates that 1,4-bis(bromoacetoxy)-2-butene exhibits significant microbicidal activity. This property makes it a candidate for use in disinfectants and other antimicrobial applications. Its cationic nature allows it to interact effectively with microbial membranes, leading to cell disruption and death . Additionally, studies suggest that its derivatives may have enhanced biological activities compared to the parent compound.

The synthesis of 1,4-bis(bromoacetoxy)-2-butene typically involves the following steps:

  • Starting Materials: The synthesis usually begins with 1,4-dibromobutane and acetyl bromide as key reactants.
  • Reaction Conditions: The reaction is carried out under controlled conditions to promote the formation of the bromoacetoxy groups on the butene backbone. An activated state may be achieved through specific solvents or catalysts .
  • Purification: After the reaction, purification steps such as distillation or crystallization are often employed to isolate the desired product from by-products and unreacted materials .

1,4-Bis(bromoacetoxy)-2-butene has several notable applications:

  • Antimicrobial Agent: Due to its microbicidal properties, it is used in formulations aimed at disinfecting surfaces or medical equipment.
  • Chemical Intermediate: It serves as an intermediate in organic synthesis for producing other compounds with specific functional groups.
  • Surfactant: Its surfactant properties make it useful in formulations requiring emulsification or stabilization of mixtures .

Studies on 1,4-bis(bromoacetoxy)-2-butene have focused on its interactions with biological membranes and other chemical species. Its cationic nature allows it to bind effectively to negatively charged surfaces, such as bacterial membranes. This interaction is crucial for its antimicrobial activity and has implications for its use in various disinfectant formulations . Further research may explore its interactions with different types of microorganisms to assess efficacy across a broader spectrum.

Several compounds share structural similarities with 1,4-bis(bromoacetoxy)-2-butene. Here are some notable comparisons:

Compound NameStructure TypeKey Characteristics
1,4-Bis(chloroacetoxy)-2-buteneDiesterSimilar reactivity; potentially less toxic than bromo derivatives.
1-Bromo-2-buteneMonobrominated alkeneLess complex; lacks the additional bromoacetoxy group.
1,4-DibromobutaneDihalogenated alkaneMore reactive due to multiple bromine substituents; used as a precursor.
1-Acetoxy-2-buteneMonosubstituted alkeneLacks halogen functionality; different biological activity profile.

These compounds highlight the unique characteristics of 1,4-bis(bromoacetoxy)-2-butene, particularly its dual bromoacetoxy functionality that enhances its reactivity and biological activity compared to simpler analogs.

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Exact Mass

329.89253 g/mol

Monoisotopic Mass

327.89458 g/mol

Heavy Atom Count

14

UNII

445RI66389

Dates

Last modified: 11-23-2023

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